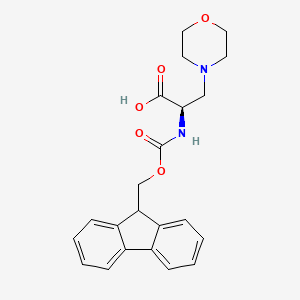amino}propanoic acid CAS No. 2109165-73-1](/img/structure/B6309255.png)
3-{[(t-Butoxy)carbonyl](2,2-dimethoxyethyl)amino}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(t-Butoxycarbonyl)(2,2-dimethoxyethyl)amino)propanoic acid, also known as 3-Boc-DMEPA, is a synthetic organic compound used in various scientific research applications. It is a carboxylic acid derivative that is commonly used in organic synthesis for the preparation of amines, peptides, and other carboxylic acid derivatives. 3-Boc-DMEPA has a wide range of applications in laboratory experiments and can be used as a reagent, catalyst, or starting material in various synthesis pathways.
科学研究应用
3-{[(t-Butoxy)carbonyl](2,2-dimethoxyethyl)amino}propanoic acid is widely used in various scientific research applications, such as peptide synthesis, organic synthesis, and bioconjugation. It is commonly used as a reagent or catalyst in organic synthesis pathways and can be used as a starting material for the synthesis of amines, peptides, and other carboxylic acid derivatives. It is also used in bioconjugation reactions, such as the formation of amide bonds between amino acids and proteins.
作用机制
3-{[(t-Butoxy)carbonyl](2,2-dimethoxyethyl)amino}propanoic acid acts as an acid catalyst in organic synthesis reactions, and is also used as a reagent in the formation of amide bonds between amino acids and proteins. In peptide synthesis, this compound is used to activate the carboxyl group of an amino acid, allowing it to react with the amine group of another amino acid. In bioconjugation reactions, this compound is used to form an amide bond between the carboxyl group of an amino acid and the amine group of a protein.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is a synthetic compound and is not found naturally in the body.
实验室实验的优点和局限性
3-{[(t-Butoxy)carbonyl](2,2-dimethoxyethyl)amino}propanoic acid has several advantages for lab experiments. It is a highly reactive compound that can be used in a variety of organic synthesis pathways. It is also easily synthesized from readily available starting materials. The main limitation of this compound is that it is a toxic compound and should be handled with care.
未来方向
There are several potential future directions for 3-{[(t-Butoxy)carbonyl](2,2-dimethoxyethyl)amino}propanoic acid. It could be used in the synthesis of more complex molecules, such as peptides and proteins. It could also be used in bioconjugation reactions to form amide bonds between amino acids and proteins. Additionally, it could be used in the synthesis of novel compounds for use in drug discovery and development. Finally, it could be used in the synthesis of polymers for use in materials science and engineering.
合成方法
3-{[(t-Butoxy)carbonyl](2,2-dimethoxyethyl)amino}propanoic acid is usually synthesized from 2,2-dimethoxyethyl amine and t-butylchloroformate. This reaction is usually performed in a two-step process. In the first step, the t-butylchloroformate is reacted with the 2,2-dimethoxyethyl amine in the presence of a base, such as pyridine or triethylamine, to form a t-butoxycarbonyl derivative. In the second step, the t-butoxycarbonyl derivative is reacted with a carboxylic acid, such as acetic acid, to form this compound.
属性
IUPAC Name |
3-[2,2-dimethoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13(7-6-9(14)15)8-10(17-4)18-5/h10H,6-8H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVZOTPXZMMNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoic acid](/img/structure/B6309203.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)
amino}propanoic acid](/img/structure/B6309219.png)
![3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid](/img/structure/B6309222.png)
![3-{[(t-Butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6309225.png)
![3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid](/img/structure/B6309236.png)
amino}propanoic acid](/img/structure/B6309248.png)
amino}propanoic acid](/img/structure/B6309257.png)
amino}propanoic acid](/img/structure/B6309263.png)